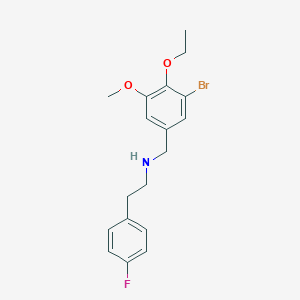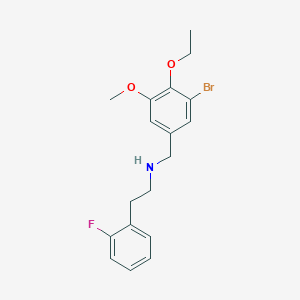![molecular formula C27H33N3O2S B283347 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first developed by Takeda Pharmaceutical Company Limited for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. TAK-715 has been extensively studied for its potential therapeutic applications and its mechanism of action.
作用機序
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, a signaling molecule that plays a key role in the inflammatory response. By inhibiting p38 MAPK, 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of immune cells, such as macrophages and T cells. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has also been shown to have anti-cancer effects in various cancer cell lines, by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the advantages of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its specificity for p38 MAPK, which allows for a more targeted approach to treating inflammatory diseases and cancer. However, one of the limitations of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its potential toxicity, as p38 MAPK is also involved in the regulation of other physiological processes, such as cell differentiation and apoptosis.
将来の方向性
Future research on 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide could focus on its potential use in combination therapy with other anti-inflammatory or anti-cancer drugs. It could also focus on the development of more specific and less toxic p38 MAPK inhibitors. Additionally, further studies could investigate the potential use of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide in other inflammatory diseases and cancer types.
合成法
The synthesis of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide involves a series of chemical reactions, starting from the reaction of 2-aminoadamantane with 4-bromo-2-thiophenecarboxylic acid to form 2-(1-adamantyl)thiophene-4-carboxylic acid. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide.
科学的研究の応用
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been studied for its potential use in cancer therapy, as p38 MAPK is known to play a role in cancer cell survival and proliferation.
特性
分子式 |
C27H33N3O2S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C27H33N3O2S/c31-25(18-27-15-19-12-20(16-27)14-21(13-19)17-27)28-22-3-5-23(6-4-22)29-7-9-30(10-8-29)26(32)24-2-1-11-33-24/h1-6,11,19-21H,7-10,12-18H2,(H,28,31) |
InChIキー |
PLPLUUOKIZEZGU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)